Barzuxetan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

157380-45-5 |

|---|---|

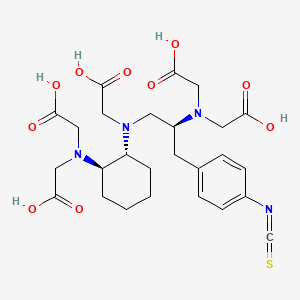

Molecular Formula |

C26H34N4O10S |

Molecular Weight |

594.6 g/mol |

IUPAC Name |

2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2R)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid |

InChI |

InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21+/m1/s1 |

InChI Key |

QZVREUUCWLULJM-HKBOAZHASA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Synonyms |

CHX-A''-DTPA(B-355) |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Barzuxetan: A Technical Guide to a Targeted Radioimmunoconjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barzuxetan is a critical component of the investigational radioimmunoconjugate, Tabituximab this compound (also known as OTSA-101). It functions as a chelating agent, linking a therapeutic or imaging radioisotope to the monoclonal antibody, Tabituximab. The primary mechanism of action of Tabituximab this compound is the targeted delivery of radiation to tumor cells overexpressing the Frizzled-10 (FZD10) receptor, a key component of the Wnt/β-catenin signaling pathway. This document provides a comprehensive technical overview of the mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to this compound and Tabituximab this compound

This compound itself is not a pharmacologically active entity. Its role is to securely bind a radioisotope, such as Yttrium-90 (⁹⁰Y) for therapy or Indium-111 (¹¹¹In) for imaging, to the Tabituximab antibody.[1] Tabituximab is a humanized monoclonal antibody that specifically targets the Frizzled-10 (FZD10) receptor.[2] The complete conjugate, Tabituximab this compound, therefore acts as a targeted delivery system for radiotherapy.

The therapeutic rationale for Tabituximab this compound is based on the differential expression of its target, FZD10. FZD10 is highly expressed in certain cancers, notably synovial sarcoma, while its expression in normal adult tissues is minimal, making it an attractive target for cancer therapy.[2]

The Molecular Target: Frizzled-10 (FZD10) and the Wnt/β-catenin Signaling Pathway

FZD10 is a seven-transmembrane receptor that, upon binding its ligand, Wnt, activates the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

In the "off-state" (absence of Wnt), a destruction complex, consisting of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.

In the "on-state" (Wnt binds to FZD and its co-receptor LRP5/6), the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of genes involved in cell proliferation, survival, and differentiation.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.

By targeting FZD10, Tabituximab this compound does not directly inhibit the signaling pathway but rather uses the receptor as an anchor to deliver a cytotoxic payload of radiation to the cancer cells.

Mechanism of Action of Tabituximab this compound

The mechanism of action of Tabituximab this compound can be summarized in the following steps:

-

Intravenous Administration: The radioimmunoconjugate is administered intravenously.

-

Targeting: The Tabituximab antibody component specifically binds to the extracellular domain of the FZD10 receptor on the surface of tumor cells.

-

Radiation Delivery: Once bound, the radioisotope attached via the this compound chelator emits radiation, primarily beta particles in the case of ⁹⁰Y.

-

Cell Kill: The localized radiation induces DNA damage and generates reactive oxygen species, leading to the death of the targeted cancer cells and potentially neighboring tumor cells through a "crossfire" effect.

The following diagram illustrates the structure and mechanism of Tabituximab this compound.

Quantitative Data Summary

Preclinical Data

| Parameter | Value | Model System | Reference |

| Binding Affinity | |||

| EC₅₀ for FZD10 binding | 2.961 ng/mL | In vitro ELISA | MedChemExpress |

| In Vivo Efficacy | |||

| Tumor Uptake of ¹¹¹In-OTSA-101 | 24.8 ± 6.5 %ID/g at 4 days | SYO-1 synovial sarcoma mouse model | Sudo, H. et al. (2021) |

| Complete Response with ²²⁵Ac-OTSA-101 | 60% of mice | SYO-1 synovial sarcoma mouse model | Sudo, H. et al. (2021) |

| Time to Tumor Progression | 58 days (treated) vs. 9 days (control) | Mouse xenograft model | Giraudet, A-L. et al. (2018) |

Clinical Data (Phase I)

| Parameter | Value | Patient Population | Reference |

| Biodistribution | |||

| Patients with sufficient tumor uptake for therapy | 10 out of 20 (50%) | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Safety | |||

| Recommended activity of ⁹⁰Y-OTSA-101 | 1110 MBq | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Most common Grade ≥ 3 Adverse Events | Reversible hematological disorders | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Efficacy | |||

| Objective Response | No objective responses observed | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Best Response | Stable disease in 3 out of 8 treated patients | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

Experimental Protocols

In Vitro Binding Assays

Competitive Inhibition Assay: The binding affinity of intact and conjugated OTSA-101 was evaluated using a competitive inhibition assay with the SYO-1 synovial sarcoma cell line. SYO-1 cells were incubated with a fixed concentration of radiolabeled OTSA-101 and increasing concentrations of unlabeled intact OTSA-101 or DOTA-conjugated OTSA-101. The displacement of the radiolabeled antibody was measured to determine the relative binding affinity.

Cell Binding Assay: The specific binding of radiolabeled OTSA-101 to SYO-1 cells was assessed. Cells were incubated with ¹¹¹In- or ²²⁵Ac-labeled OTSA-101. Non-specific binding was determined in the presence of an excess of unlabeled antibody. The amount of cell-bound radioactivity was measured to quantify specific binding.

Preclinical In Vivo Studies

Animal Model: SYO-1 synovial sarcoma cells were subcutaneously inoculated into nude mice.

Biodistribution Studies: ¹¹¹In-labeled OTSA-101 was administered to tumor-bearing mice. At various time points, animals were euthanized, and organs and tumors were collected and weighed. The radioactivity in each sample was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Phase I Clinical Trial (NCT01469975)

Study Design: A first-in-human, open-label, single-center Phase I study was conducted in patients with advanced synovial sarcoma. The study followed a theranostic approach with two parts:

-

Imaging Part: Patients received an intravenous injection of 187 MBq of ¹¹¹In-OTSA-101. Whole-body planar and SPECT-CT scintigraphies were performed at multiple time points up to 144 hours post-injection to assess biodistribution and tumor uptake.

-

Therapeutic Part: Patients with sufficient tumor uptake (greater than mediastinum) were randomized to receive either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101. Safety, pharmacokinetics, and preliminary efficacy were evaluated.

The following diagram illustrates the workflow of the Phase I clinical trial.

Conclusion

This compound is an integral part of the radioimmunoconjugate Tabituximab this compound, enabling the targeted delivery of radiation to FZD10-expressing tumors. The mechanism of action relies on the high specificity of the Tabituximab antibody for FZD10, which is overexpressed in synovial sarcoma. Preclinical studies have demonstrated promising tumor targeting and efficacy. The Phase I clinical trial has established the feasibility and a recommended dose for this therapeutic approach, although objective responses were not observed at the doses tested. Further investigation with potentially more potent radioisotopes or in combination with other therapies may be warranted to fully realize the therapeutic potential of targeting FZD10 with this platform.

References

The Mechanism of Action of Barzuxetan: A Technical Guide to a Targeted Radioimmunoconjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barzuxetan is a critical component of the investigational radioimmunoconjugate, Tabituximab this compound (also known as OTSA-101). It functions as a chelating agent, linking a therapeutic or imaging radioisotope to the monoclonal antibody, Tabituximab. The primary mechanism of action of Tabituximab this compound is the targeted delivery of radiation to tumor cells overexpressing the Frizzled-10 (FZD10) receptor, a key component of the Wnt/β-catenin signaling pathway. This document provides a comprehensive technical overview of the mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to this compound and Tabituximab this compound

This compound itself is not a pharmacologically active entity. Its role is to securely bind a radioisotope, such as Yttrium-90 (⁹⁰Y) for therapy or Indium-111 (¹¹¹In) for imaging, to the Tabituximab antibody.[1] Tabituximab is a humanized monoclonal antibody that specifically targets the Frizzled-10 (FZD10) receptor.[2] The complete conjugate, Tabituximab this compound, therefore acts as a targeted delivery system for radiotherapy.

The therapeutic rationale for Tabituximab this compound is based on the differential expression of its target, FZD10. FZD10 is highly expressed in certain cancers, notably synovial sarcoma, while its expression in normal adult tissues is minimal, making it an attractive target for cancer therapy.[2]

The Molecular Target: Frizzled-10 (FZD10) and the Wnt/β-catenin Signaling Pathway

FZD10 is a seven-transmembrane receptor that, upon binding its ligand, Wnt, activates the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

In the "off-state" (absence of Wnt), a destruction complex, consisting of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low.

In the "on-state" (Wnt binds to FZD and its co-receptor LRP5/6), the destruction complex is recruited to the plasma membrane and inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of genes involved in cell proliferation, survival, and differentiation.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.

By targeting FZD10, Tabituximab this compound does not directly inhibit the signaling pathway but rather uses the receptor as an anchor to deliver a cytotoxic payload of radiation to the cancer cells.

Mechanism of Action of Tabituximab this compound

The mechanism of action of Tabituximab this compound can be summarized in the following steps:

-

Intravenous Administration: The radioimmunoconjugate is administered intravenously.

-

Targeting: The Tabituximab antibody component specifically binds to the extracellular domain of the FZD10 receptor on the surface of tumor cells.

-

Radiation Delivery: Once bound, the radioisotope attached via the this compound chelator emits radiation, primarily beta particles in the case of ⁹⁰Y.

-

Cell Kill: The localized radiation induces DNA damage and generates reactive oxygen species, leading to the death of the targeted cancer cells and potentially neighboring tumor cells through a "crossfire" effect.

The following diagram illustrates the structure and mechanism of Tabituximab this compound.

Quantitative Data Summary

Preclinical Data

| Parameter | Value | Model System | Reference |

| Binding Affinity | |||

| EC₅₀ for FZD10 binding | 2.961 ng/mL | In vitro ELISA | MedChemExpress |

| In Vivo Efficacy | |||

| Tumor Uptake of ¹¹¹In-OTSA-101 | 24.8 ± 6.5 %ID/g at 4 days | SYO-1 synovial sarcoma mouse model | Sudo, H. et al. (2021) |

| Complete Response with ²²⁵Ac-OTSA-101 | 60% of mice | SYO-1 synovial sarcoma mouse model | Sudo, H. et al. (2021) |

| Time to Tumor Progression | 58 days (treated) vs. 9 days (control) | Mouse xenograft model | Giraudet, A-L. et al. (2018) |

Clinical Data (Phase I)

| Parameter | Value | Patient Population | Reference |

| Biodistribution | |||

| Patients with sufficient tumor uptake for therapy | 10 out of 20 (50%) | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Safety | |||

| Recommended activity of ⁹⁰Y-OTSA-101 | 1110 MBq | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Most common Grade ≥ 3 Adverse Events | Reversible hematological disorders | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Efficacy | |||

| Objective Response | No objective responses observed | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

| Best Response | Stable disease in 3 out of 8 treated patients | Advanced Synovial Sarcoma | Giraudet, A-L. et al. (2018) |

Experimental Protocols

In Vitro Binding Assays

Competitive Inhibition Assay: The binding affinity of intact and conjugated OTSA-101 was evaluated using a competitive inhibition assay with the SYO-1 synovial sarcoma cell line. SYO-1 cells were incubated with a fixed concentration of radiolabeled OTSA-101 and increasing concentrations of unlabeled intact OTSA-101 or DOTA-conjugated OTSA-101. The displacement of the radiolabeled antibody was measured to determine the relative binding affinity.

Cell Binding Assay: The specific binding of radiolabeled OTSA-101 to SYO-1 cells was assessed. Cells were incubated with ¹¹¹In- or ²²⁵Ac-labeled OTSA-101. Non-specific binding was determined in the presence of an excess of unlabeled antibody. The amount of cell-bound radioactivity was measured to quantify specific binding.

Preclinical In Vivo Studies

Animal Model: SYO-1 synovial sarcoma cells were subcutaneously inoculated into nude mice.

Biodistribution Studies: ¹¹¹In-labeled OTSA-101 was administered to tumor-bearing mice. At various time points, animals were euthanized, and organs and tumors were collected and weighed. The radioactivity in each sample was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Phase I Clinical Trial (NCT01469975)

Study Design: A first-in-human, open-label, single-center Phase I study was conducted in patients with advanced synovial sarcoma. The study followed a theranostic approach with two parts:

-

Imaging Part: Patients received an intravenous injection of 187 MBq of ¹¹¹In-OTSA-101. Whole-body planar and SPECT-CT scintigraphies were performed at multiple time points up to 144 hours post-injection to assess biodistribution and tumor uptake.

-

Therapeutic Part: Patients with sufficient tumor uptake (greater than mediastinum) were randomized to receive either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101. Safety, pharmacokinetics, and preliminary efficacy were evaluated.

The following diagram illustrates the workflow of the Phase I clinical trial.

Conclusion

This compound is an integral part of the radioimmunoconjugate Tabituximab this compound, enabling the targeted delivery of radiation to FZD10-expressing tumors. The mechanism of action relies on the high specificity of the Tabituximab antibody for FZD10, which is overexpressed in synovial sarcoma. Preclinical studies have demonstrated promising tumor targeting and efficacy. The Phase I clinical trial has established the feasibility and a recommended dose for this therapeutic approach, although objective responses were not observed at the doses tested. Further investigation with potentially more potent radioisotopes or in combination with other therapies may be warranted to fully realize the therapeutic potential of targeting FZD10 with this platform.

References

An In-Depth Technical Guide to Barzuxetan (CAS Number: 157380-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan, with the Chemical Abstracts Service (CAS) number 157380-45-5, is a bifunctional chelating agent. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is also known by its synonym p-SCN-Bn-CHX-A''-DTPA. This molecule plays a crucial role in the field of nuclear medicine and targeted radionuclide therapy. Its unique structure, featuring a reactive isothiocyanate group and a robust chelating moiety, allows for the stable conjugation to biomolecules, such as monoclonal antibodies, and the subsequent complexation of radiometals. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its use in the development of radioimmunoconjugates for cancer therapy and diagnostics.

Chemical and Physical Properties

This compound is a complex organic molecule with specific stereochemistry that is critical for its function. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157380-45-5 | N/A |

| IUPAC Name | 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | N/A |

| Synonyms | p-SCN-Bn-CHX-A''-DTPA, CHX-A''-DTPA-NCS | N/A |

| Molecular Formula | C₂₆H₃₄N₄O₁₀S | N/A |

| Molecular Weight | 594.63 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Melting Point | 210°C | [1] |

| Boiling Point | 734.7°C at 760 mmHg | [1] |

Mechanism of Action and Applications

This compound's primary application is as a linker-chelator in the formation of antibody-drug conjugates (ADCs), specifically radioimmunoconjugates. Its mechanism of action can be understood in two distinct parts:

-

Bioconjugation: The isothiocyanate (-N=C=S) group of this compound reacts with primary amine groups (-NH₂) present on biomolecules, most commonly the lysine (B10760008) residues of antibodies, to form a stable thiourea (B124793) bond. This covalent linkage ensures that the chelator is firmly attached to the targeting molecule.

-

Radiometal Chelation: The DTPA moiety of this compound is a powerful chelating agent that can form stable complexes with a variety of radiometals. The multiple carboxyl and amine groups of DTPA coordinate with the metal ion, sequestering it and preventing its release in vivo. This is critical for minimizing off-target toxicity and ensuring that the radiation is delivered specifically to the target site.

A notable application of this compound is in the formation of Tabituximab this compound (also known as OTSA-101-DTPA). In this radioimmunoconjugate, this compound links the monoclonal antibody Tabituximab, which targets the Frizzled-10 (FZD10) receptor, to a therapeutic or diagnostic radionuclide such as Yttrium-90 (⁹⁰Y) or Indium-111 (¹¹¹In). FZD10 is overexpressed in several cancers, including synovial sarcoma, making it an attractive target for targeted therapies.

Signaling Pathway Involvement

Tabituximab this compound, by targeting the FZD10 receptor, interferes with the Wnt/β-catenin signaling pathway. FZD10 is a key component of this pathway, which is crucial for embryonic development and is often dysregulated in cancer, leading to tumor growth and proliferation. The binding of the antibody to FZD10 can disrupt this signaling cascade.

Experimental Protocols

Synthesis of this compound (p-SCN-Bn-CHX-A''-DTPA)

The synthesis of this compound is a multi-step process that involves the preparation of a protected DTPA anhydride, its reaction with a chiral diamine, and subsequent functionalization to introduce the isothiocyanate group. While a detailed, single-source protocol is not publicly available, a representative synthesis can be outlined based on related literature.[2][3][4]

Materials:

-

Diethylenetriaminepentaacetic dianhydride (DTPA dianhydride)

-

trans-1,2-Diaminocyclohexane

-

p-Nitrophenylalanine

-

Protecting group reagents (e.g., Boc anhydride)

-

Reducing agents (e.g., H₂/Pd-C)

-

Thiophosgene (B130339) or a thiophosgene equivalent

-

Organic solvents (e.g., DMF, DMSO, CH₂Cl₂)

-

Purification reagents (e.g., silica (B1680970) gel, HPLC columns)

Methodology:

-

Synthesis of the CHX-A''-DTPA core:

-

React DTPA dianhydride with a protected form of trans-1,2-diaminocyclohexane in an aprotic solvent like DMF. This reaction forms the cyclohexyl-DTPA backbone.

-

Deprotect the resulting intermediate to yield the free amine on the cyclohexane (B81311) ring.

-

-

Introduction of the p-aminobenzyl group:

-

Protect the amino group of p-nitrophenylalanine.

-

Couple the protected p-nitrophenylalanine to the free amine of the CHX-A''-DTPA core using standard peptide coupling chemistry.

-

Reduce the nitro group of the p-nitrophenyl moiety to an amine group using a reducing agent such as hydrogen gas with a palladium catalyst.

-

-

Formation of the isothiocyanate group:

-

React the resulting p-aminobenzyl-CHX-A''-DTPA with thiophosgene or a suitable equivalent in a non-polar solvent. This reaction converts the primary amine to the isothiocyanate group.

-

Purify the final product, this compound, using chromatographic techniques such as HPLC.

-

Note: This is a generalized protocol. The specific reaction conditions, protecting groups, and purification methods may vary and require optimization.

Conjugation of this compound to an Antibody (e.g., Tabituximab)

This protocol describes the general procedure for conjugating this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., Tabituximab) in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5-9.0)

-

This compound (p-SCN-Bn-CHX-A''-DTPA) dissolved in an organic solvent (e.g., DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Reaction vessel

-

Stirring apparatus

Methodology:

-

Antibody Preparation:

-

Dialyze the antibody solution against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any interfering substances.

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound solution to the antibody solution while gently stirring. The molar ratio of this compound to antibody will determine the average number of chelators conjugated per antibody and should be optimized for the specific application.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) with continuous gentle stirring.

-

-

Purification of the Conjugate:

-

Purify the antibody-Barzuxetan conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the purified conjugate, which will elute in the void volume.

-

-

Characterization:

-

Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).

-

Determine the average number of this compound molecules per antibody using methods such as MALDI-TOF mass spectrometry or by co-labeling with a radioactive tracer.

-

Radiolabeling of Antibody-Barzuxetan Conjugate

This protocol outlines the radiolabeling of an antibody-Barzuxetan conjugate with a radionuclide such as Indium-111.

Materials:

-

Antibody-Barzuxetan conjugate

-

Radionuclide solution (e.g., ¹¹¹InCl₃ in HCl)

-

Metal-free reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Quenching solution (e.g., 50 mM DTPA)

-

Instant thin-layer chromatography (ITLC) strips and developing solvent

-

Gamma counter or other suitable radiation detector

Methodology:

-

Radiolabeling Reaction:

-

In a sterile, metal-free vial, mix the antibody-Barzuxetan conjugate with the reaction buffer.

-

Add the radionuclide solution to the vial and gently mix.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

-

-

Quality Control:

-

Determine the radiochemical purity of the labeled conjugate using ITLC. The radiolabeled antibody will remain at the origin, while free radionuclide will migrate with the solvent front.

-

The radiochemical purity should typically be >95%.

-

-

Quenching and Purification (if necessary):

-

If significant amounts of free radionuclide are present, add a quenching solution of DTPA to complex any unbound radiometal.

-

If further purification is required, the radiolabeled conjugate can be purified using size-exclusion chromatography.

-

Quantitative Data

While extensive quantitative data for this compound itself is not widely published, some data is available for compounds with the same IUPAC name, suggesting its potential biological activity.

| Cell Line | IC₅₀ (µM) | Cancer Type | Reference |

| A549 | 10.5 | Lung Cancer | |

| MCF-7 | 8.3 | Breast Cancer | |

| HeLa | 12.0 | Cervical Cancer |

Pharmacokinetic Data:

A first-in-human clinical trial (NCT01469975) of Tabituximab this compound (OTSA-101-DTPA) radiolabeled with ¹¹¹In and ⁹⁰Y has been conducted in patients with synovial sarcoma. While detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution from the final study report are not yet publicly available, the study protocol indicates that pharmacokinetic sampling was performed at multiple time points post-injection to determine these parameters. The study aimed to establish the biodistribution, safety, and recommended dose of the radioimmunoconjugate.

Conclusion

This compound is a valuable and versatile bifunctional chelator that has enabled the development of targeted radiopharmaceuticals. Its well-defined chemical properties and reactive functional group allow for its efficient conjugation to antibodies and other targeting molecules. The resulting radioimmunoconjugates, such as Tabituximab this compound, hold significant promise for the diagnosis and treatment of cancers that overexpress specific cell surface receptors. Further research and clinical development of this compound-based agents are warranted to fully realize their therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working in the exciting field of targeted radionuclide therapy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. inis.iaea.org [inis.iaea.org]

- 3. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]

- 4. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Barzuxetan (CAS Number: 157380-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan, with the Chemical Abstracts Service (CAS) number 157380-45-5, is a bifunctional chelating agent. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is also known by its synonym p-SCN-Bn-CHX-A''-DTPA. This molecule plays a crucial role in the field of nuclear medicine and targeted radionuclide therapy. Its unique structure, featuring a reactive isothiocyanate group and a robust chelating moiety, allows for the stable conjugation to biomolecules, such as monoclonal antibodies, and the subsequent complexation of radiometals. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its use in the development of radioimmunoconjugates for cancer therapy and diagnostics.

Chemical and Physical Properties

This compound is a complex organic molecule with specific stereochemistry that is critical for its function. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 157380-45-5 | N/A |

| IUPAC Name | 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | N/A |

| Synonyms | p-SCN-Bn-CHX-A''-DTPA, CHX-A''-DTPA-NCS | N/A |

| Molecular Formula | C₂₆H₃₄N₄O₁₀S | N/A |

| Molecular Weight | 594.63 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Melting Point | 210°C | [1] |

| Boiling Point | 734.7°C at 760 mmHg | [1] |

Mechanism of Action and Applications

This compound's primary application is as a linker-chelator in the formation of antibody-drug conjugates (ADCs), specifically radioimmunoconjugates. Its mechanism of action can be understood in two distinct parts:

-

Bioconjugation: The isothiocyanate (-N=C=S) group of this compound reacts with primary amine groups (-NH₂) present on biomolecules, most commonly the lysine residues of antibodies, to form a stable thiourea bond. This covalent linkage ensures that the chelator is firmly attached to the targeting molecule.

-

Radiometal Chelation: The DTPA moiety of this compound is a powerful chelating agent that can form stable complexes with a variety of radiometals. The multiple carboxyl and amine groups of DTPA coordinate with the metal ion, sequestering it and preventing its release in vivo. This is critical for minimizing off-target toxicity and ensuring that the radiation is delivered specifically to the target site.

A notable application of this compound is in the formation of Tabituximab this compound (also known as OTSA-101-DTPA). In this radioimmunoconjugate, this compound links the monoclonal antibody Tabituximab, which targets the Frizzled-10 (FZD10) receptor, to a therapeutic or diagnostic radionuclide such as Yttrium-90 (⁹⁰Y) or Indium-111 (¹¹¹In). FZD10 is overexpressed in several cancers, including synovial sarcoma, making it an attractive target for targeted therapies.

Signaling Pathway Involvement

Tabituximab this compound, by targeting the FZD10 receptor, interferes with the Wnt/β-catenin signaling pathway. FZD10 is a key component of this pathway, which is crucial for embryonic development and is often dysregulated in cancer, leading to tumor growth and proliferation. The binding of the antibody to FZD10 can disrupt this signaling cascade.

Experimental Protocols

Synthesis of this compound (p-SCN-Bn-CHX-A''-DTPA)

The synthesis of this compound is a multi-step process that involves the preparation of a protected DTPA anhydride, its reaction with a chiral diamine, and subsequent functionalization to introduce the isothiocyanate group. While a detailed, single-source protocol is not publicly available, a representative synthesis can be outlined based on related literature.[2][3][4]

Materials:

-

Diethylenetriaminepentaacetic dianhydride (DTPA dianhydride)

-

trans-1,2-Diaminocyclohexane

-

p-Nitrophenylalanine

-

Protecting group reagents (e.g., Boc anhydride)

-

Reducing agents (e.g., H₂/Pd-C)

-

Thiophosgene or a thiophosgene equivalent

-

Organic solvents (e.g., DMF, DMSO, CH₂Cl₂)

-

Purification reagents (e.g., silica gel, HPLC columns)

Methodology:

-

Synthesis of the CHX-A''-DTPA core:

-

React DTPA dianhydride with a protected form of trans-1,2-diaminocyclohexane in an aprotic solvent like DMF. This reaction forms the cyclohexyl-DTPA backbone.

-

Deprotect the resulting intermediate to yield the free amine on the cyclohexane ring.

-

-

Introduction of the p-aminobenzyl group:

-

Protect the amino group of p-nitrophenylalanine.

-

Couple the protected p-nitrophenylalanine to the free amine of the CHX-A''-DTPA core using standard peptide coupling chemistry.

-

Reduce the nitro group of the p-nitrophenyl moiety to an amine group using a reducing agent such as hydrogen gas with a palladium catalyst.

-

-

Formation of the isothiocyanate group:

-

React the resulting p-aminobenzyl-CHX-A''-DTPA with thiophosgene or a suitable equivalent in a non-polar solvent. This reaction converts the primary amine to the isothiocyanate group.

-

Purify the final product, this compound, using chromatographic techniques such as HPLC.

-

Note: This is a generalized protocol. The specific reaction conditions, protecting groups, and purification methods may vary and require optimization.

Conjugation of this compound to an Antibody (e.g., Tabituximab)

This protocol describes the general procedure for conjugating this compound to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., Tabituximab) in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5-9.0)

-

This compound (p-SCN-Bn-CHX-A''-DTPA) dissolved in an organic solvent (e.g., DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Reaction vessel

-

Stirring apparatus

Methodology:

-

Antibody Preparation:

-

Dialyze the antibody solution against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any interfering substances.

-

Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound solution to the antibody solution while gently stirring. The molar ratio of this compound to antibody will determine the average number of chelators conjugated per antibody and should be optimized for the specific application.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) with continuous gentle stirring.

-

-

Purification of the Conjugate:

-

Purify the antibody-Barzuxetan conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the purified conjugate, which will elute in the void volume.

-

-

Characterization:

-

Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).

-

Determine the average number of this compound molecules per antibody using methods such as MALDI-TOF mass spectrometry or by co-labeling with a radioactive tracer.

-

Radiolabeling of Antibody-Barzuxetan Conjugate

This protocol outlines the radiolabeling of an antibody-Barzuxetan conjugate with a radionuclide such as Indium-111.

Materials:

-

Antibody-Barzuxetan conjugate

-

Radionuclide solution (e.g., ¹¹¹InCl₃ in HCl)

-

Metal-free reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Quenching solution (e.g., 50 mM DTPA)

-

Instant thin-layer chromatography (ITLC) strips and developing solvent

-

Gamma counter or other suitable radiation detector

Methodology:

-

Radiolabeling Reaction:

-

In a sterile, metal-free vial, mix the antibody-Barzuxetan conjugate with the reaction buffer.

-

Add the radionuclide solution to the vial and gently mix.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

-

-

Quality Control:

-

Determine the radiochemical purity of the labeled conjugate using ITLC. The radiolabeled antibody will remain at the origin, while free radionuclide will migrate with the solvent front.

-

The radiochemical purity should typically be >95%.

-

-

Quenching and Purification (if necessary):

-

If significant amounts of free radionuclide are present, add a quenching solution of DTPA to complex any unbound radiometal.

-

If further purification is required, the radiolabeled conjugate can be purified using size-exclusion chromatography.

-

Quantitative Data

While extensive quantitative data for this compound itself is not widely published, some data is available for compounds with the same IUPAC name, suggesting its potential biological activity.

| Cell Line | IC₅₀ (µM) | Cancer Type | Reference |

| A549 | 10.5 | Lung Cancer | |

| MCF-7 | 8.3 | Breast Cancer | |

| HeLa | 12.0 | Cervical Cancer |

Pharmacokinetic Data:

A first-in-human clinical trial (NCT01469975) of Tabituximab this compound (OTSA-101-DTPA) radiolabeled with ¹¹¹In and ⁹⁰Y has been conducted in patients with synovial sarcoma. While detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution from the final study report are not yet publicly available, the study protocol indicates that pharmacokinetic sampling was performed at multiple time points post-injection to determine these parameters. The study aimed to establish the biodistribution, safety, and recommended dose of the radioimmunoconjugate.

Conclusion

This compound is a valuable and versatile bifunctional chelator that has enabled the development of targeted radiopharmaceuticals. Its well-defined chemical properties and reactive functional group allow for its efficient conjugation to antibodies and other targeting molecules. The resulting radioimmunoconjugates, such as Tabituximab this compound, hold significant promise for the diagnosis and treatment of cancers that overexpress specific cell surface receptors. Further research and clinical development of this compound-based agents are warranted to fully realize their therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working in the exciting field of targeted radionuclide therapy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. inis.iaea.org [inis.iaea.org]

- 3. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]

- 4. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Barzuxetan in Radioimmunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan is a critical component of the radioimmunoconjugate Yttrium-90 (⁹⁰Y) Tabituximab this compound (also known as ⁹⁰Y-OTSA101-DTPA), a targeted radiopharmaceutical agent under investigation for the treatment of synovial sarcoma. This cutting-edge therapeutic combines a monoclonal antibody, a chelating agent, and a radioactive isotope to selectively deliver a cytotoxic payload to cancer cells. Tabituximab, the antibody component, is a humanized monoclonal antibody that targets Frizzled Homolog 10 (FZD10). FZD10 is a cell-surface receptor that is highly overexpressed in synovial sarcoma but has limited expression in normal adult tissues, making it an attractive target for cancer therapy.[1] this compound refers to the chelating agent, DTPA, which securely binds the therapeutic radioisotope, Yttrium-90, to the tabituximab antibody. This guide provides an in-depth technical overview of the role of this compound in this novel radioimmunotherapy, summarizing key preclinical and clinical data, experimental protocols, and the underlying molecular pathways.

Mechanism of Action

The therapeutic strategy of ⁹⁰Y-Tabituximab this compound is predicated on the principles of targeted radioimmunotherapy. The tabituximab antibody component serves as a vehicle, specifically binding to FZD10 on the surface of synovial sarcoma cells.[1] Once bound, the conjugated Yttrium-90, a high-energy beta-emitter, delivers a localized dose of radiation, leading to DNA damage and subsequent cancer cell death. The specificity of the antibody for FZD10 is crucial for minimizing off-target radiation exposure to healthy tissues, thereby improving the therapeutic index compared to conventional external beam radiotherapy.

FZD10 Signaling Pathway

In synovial sarcoma, FZD10 is involved in the non-canonical Wnt signaling pathway, specifically the Dvl-Rac1-JNK cascade. Activation of this pathway is implicated in tumor cell survival and growth. By targeting FZD10, ⁹⁰Y-Tabituximab this compound not only delivers a cytotoxic dose of radiation but may also interfere with these pro-survival signals.

.

Caption: FZD10 non-canonical Wnt signaling pathway in synovial sarcoma.

Preclinical Studies

Preclinical investigations have been instrumental in establishing the proof-of-concept for ⁹⁰Y-Tabituximab this compound. These studies, primarily conducted in mouse xenograft models of human synovial sarcoma, have provided crucial data on the agent's biodistribution, dosimetry, and anti-tumor efficacy.

Comparative Efficacy of ⁹⁰Y-OTSA101 and ²²⁵Ac-OTSA101

A significant preclinical study compared the therapeutic effects of the beta-emitter ⁹⁰Y-labeled OTSA101 with an alpha-emitter, Actinium-225 (²²⁵Ac)-labeled OTSA101, in a synovial sarcoma mouse model (SYO-1).

Table 1: Preclinical Therapeutic Efficacy of Radiolabeled OTSA101 in a Synovial Sarcoma Mouse Model

| Treatment Group | Administered Activity | Mean Tumor Volume Change (Day 28 post-injection) | Median Survival (days) | Complete Response |

| Control (Unlabeled OTSA101) | 0 MBq | >1000% increase | 21 | 0/5 |

| ⁹⁰Y-labeled OTSA101 | 1.85 MBq | ~200% increase | 45 | 0/5 |

| ²²⁵Ac-labeled OTSA101 | 0.01 MBq | Complete Regression | Not reached | 3/5 (60%)[2] |

The study demonstrated that while ⁹⁰Y-OTSA101 significantly delayed tumor growth compared to the control group, the alpha-emitter ²²⁵Ac-OTSA101 induced complete tumor regression in a majority of the animals, suggesting a potentially higher therapeutic potency for alpha-radioimmunotherapy in this setting.[2]

Biodistribution and Dosimetry

Biodistribution studies using ¹¹¹In-labeled OTSA101 as an imaging surrogate were performed in tumor-bearing mice to estimate the radiation absorbed doses for ⁹⁰Y-OTSA101.

Table 2: Estimated Absorbed Radiation Doses of ⁹⁰Y-OTSA101 in a Synovial Sarcoma Mouse Model

| Organ/Tissue | Absorbed Dose (Gy/MBq) |

| Tumor | 8.3 |

| Blood | 1.5 |

| Liver | 1.2 |

| Spleen | 0.8 |

| Kidneys | 0.7 |

| Lungs | 0.6 |

| Bone Marrow | 0.5 |

Data derived from a preclinical study and represent estimated values.

These preclinical data indicated a favorable biodistribution profile, with high tumor uptake and lower accumulation in major organs, supporting the progression to clinical trials.

Experimental Protocols

The humanized chimeric anti-FZD10 antibody, OTSA101, was conjugated with the chelator p-SCN-Bn-DTPA. For radiolabeling, ⁹⁰YCl₃ in 0.5 M acetate (B1210297) buffer (pH 6.0) was added to the DOTA-conjugated antibody and incubated. The resulting ⁹⁰Y-OTSA101 was purified to remove free ⁹⁰Y.

Female nude mice were subcutaneously inoculated with SYO-1 human synovial sarcoma cells. Once tumors reached a specified volume, mice were intravenously injected with ⁹⁰Y-OTSA101. Tumor growth and body weight were monitored regularly.

Caption: Experimental workflow for preclinical radioimmunotherapy studies.

Clinical Studies

A first-in-human, Phase 1 clinical trial (NCT01469975) was conducted to evaluate the biodistribution, safety, and recommended dose of ⁹⁰Y-Tabituximab this compound in patients with metastatic synovial sarcoma.[3]

Study Design

The study was a two-step trial. In the first step, patients received an imaging dose of ¹¹¹In-OTSA101 to assess biodistribution and tumor uptake via scintigraphy. Patients with sufficient tumor uptake were then eligible for the second, therapeutic step, where they were randomized to receive one of two doses of ⁹⁰Y-OTSA101.

Table 3: Phase 1 Clinical Trial of ⁹⁰Y-Tabituximab this compound (NCT01469975) - Key Parameters

| Parameter | Details |

| Patient Population | 20 patients with progressive, advanced synovial sarcoma |

| Step 1: Imaging | Intravenous injection of 187 MBq of ¹¹¹In-OTSA-101 |

| Whole-body planar and SPECT-CT scintigraphy performed up to 144 hours post-injection | |

| Step 2: Therapy | Patients with significant tumor uptake randomized to: |

| Arm A: 370 MBq of ⁹⁰Y-OTSA-101 | |

| Arm B: 1110 MBq of ⁹⁰Y-OTSA-101 | |

| Primary Endpoints | Rate of limiting events (unacceptable biodistribution), safety, and determination of the recommended dose. |

Clinical Outcomes

Biodistribution and Tumor Uptake: All patients demonstrated uptake of ¹¹¹In-OTSA-101 in at least one tumor lesion, confirming the feasibility of targeting FZD10 in this patient population. However, tumor uptake was heterogeneous. Ten of the twenty patients showed sufficient tumor uptake to proceed to the therapeutic phase. Liver uptake was observed to be intense, but the estimated absorbed dose to the liver was calculated to be less than 20 Gy for all patients.

Safety and Tolerability: The most common Grade ≥ 3 adverse events were reversible hematological toxicities, which were more frequent in the higher dose arm (Arm B).

Efficacy: No objective responses (complete or partial responses) were observed in this Phase 1 study. The best response was stable disease in 3 out of 8 treated patients, with one patient maintaining stable disease for up to 21 weeks.

Table 4: Summary of Phase 1 Clinical Trial Results (NCT01469975)

| Outcome | Result |

| Number of Patients Enrolled | 20 |

| Patients with Sufficient Tumor Uptake | 10 (50%) |

| Patients Treated with ⁹⁰Y-OTSA-101 | 8 |

| Recommended Dose for Further Studies | 1110 MBq of ⁹⁰Y-OTSA-101 |

| Best Overall Response | Stable Disease (3/8 patients) |

| Most Common Grade ≥ 3 Adverse Events | Reversible hematological disorders |

Experimental Protocol: Clinical

Patients with a confirmed diagnosis of progressive, advanced synovial sarcoma were enrolled. Following informed consent, they received an intravenous infusion of 187 MBq of ¹¹¹In-OTSA-101. A series of whole-body planar and SPECT/CT scans were acquired at multiple time points post-injection to determine the biodistribution and calculate dosimetry.

Eligible patients with adequate tumor uptake and acceptable dosimetry predictions were randomized to receive a therapeutic dose of either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101 administered as an intravenous infusion. Patients were monitored for adverse events, and tumor response was evaluated using RECIST criteria.

Caption: Workflow of the Phase 1 clinical trial of ⁹⁰Y-Tabituximab this compound.

Conclusion and Future Directions

Yttrium-90 Tabituximab this compound represents a promising, targeted approach to the treatment of synovial sarcoma, a rare and often aggressive cancer. The integration of the chelating agent, this compound (DTPA), is fundamental to the stable conjugation of the therapeutic radioisotope, Yttrium-90, to the FZD10-targeting antibody, tabituximab. Preclinical studies have demonstrated significant anti-tumor activity and a favorable biodistribution profile. The first-in-human Phase 1 clinical trial has established the feasibility and safety of this radioimmunotherapeutic agent, with some evidence of disease stabilization.

Future research will likely focus on several key areas. The promising preclinical results with the alpha-emitter, ²²⁵Ac, suggest that exploring alpha-radioimmunotherapy with OTSA101 in a clinical setting could lead to enhanced therapeutic efficacy. Additionally, combination therapies, where ⁹⁰Y-Tabituximab this compound is used alongside other systemic treatments such as chemotherapy or other targeted agents, may offer synergistic effects and improve patient outcomes. Further optimization of patient selection, potentially through more quantitative FZD10 expression analysis, could also enhance the clinical benefit of this targeted radiotherapy. The continued development of this compound-containing radioimmunoconjugates holds significant potential for advancing the treatment landscape for synovial sarcoma and other FZD10-expressing malignancies.

References

- 1. Evaluation of Efficacy of Radioimmunotherapy with 90Y-Labeled Fully Human Anti-Transferrin Receptor Monoclonal Antibody in Pancreatic Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FZD10‐targeted α‐radioimmunotherapy with 225Ac‐labeled OTSA101 achieves complete remission in a synovial sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A first-in-human study investigating biodistribution, safety and recommended dose of a new radiolabeled MAb targeting FZD10 in metastatic synovial sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Barzuxetan in Radioimmunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barzuxetan is a critical component of the radioimmunoconjugate Yttrium-90 (⁹⁰Y) Tabituximab this compound (also known as ⁹⁰Y-OTSA101-DTPA), a targeted radiopharmaceutical agent under investigation for the treatment of synovial sarcoma. This cutting-edge therapeutic combines a monoclonal antibody, a chelating agent, and a radioactive isotope to selectively deliver a cytotoxic payload to cancer cells. Tabituximab, the antibody component, is a humanized monoclonal antibody that targets Frizzled Homolog 10 (FZD10). FZD10 is a cell-surface receptor that is highly overexpressed in synovial sarcoma but has limited expression in normal adult tissues, making it an attractive target for cancer therapy.[1] this compound refers to the chelating agent, DTPA, which securely binds the therapeutic radioisotope, Yttrium-90, to the tabituximab antibody. This guide provides an in-depth technical overview of the role of this compound in this novel radioimmunotherapy, summarizing key preclinical and clinical data, experimental protocols, and the underlying molecular pathways.

Mechanism of Action

The therapeutic strategy of ⁹⁰Y-Tabituximab this compound is predicated on the principles of targeted radioimmunotherapy. The tabituximab antibody component serves as a vehicle, specifically binding to FZD10 on the surface of synovial sarcoma cells.[1] Once bound, the conjugated Yttrium-90, a high-energy beta-emitter, delivers a localized dose of radiation, leading to DNA damage and subsequent cancer cell death. The specificity of the antibody for FZD10 is crucial for minimizing off-target radiation exposure to healthy tissues, thereby improving the therapeutic index compared to conventional external beam radiotherapy.

FZD10 Signaling Pathway

In synovial sarcoma, FZD10 is involved in the non-canonical Wnt signaling pathway, specifically the Dvl-Rac1-JNK cascade. Activation of this pathway is implicated in tumor cell survival and growth. By targeting FZD10, ⁹⁰Y-Tabituximab this compound not only delivers a cytotoxic dose of radiation but may also interfere with these pro-survival signals.

.

Caption: FZD10 non-canonical Wnt signaling pathway in synovial sarcoma.

Preclinical Studies

Preclinical investigations have been instrumental in establishing the proof-of-concept for ⁹⁰Y-Tabituximab this compound. These studies, primarily conducted in mouse xenograft models of human synovial sarcoma, have provided crucial data on the agent's biodistribution, dosimetry, and anti-tumor efficacy.

Comparative Efficacy of ⁹⁰Y-OTSA101 and ²²⁵Ac-OTSA101

A significant preclinical study compared the therapeutic effects of the beta-emitter ⁹⁰Y-labeled OTSA101 with an alpha-emitter, Actinium-225 (²²⁵Ac)-labeled OTSA101, in a synovial sarcoma mouse model (SYO-1).

Table 1: Preclinical Therapeutic Efficacy of Radiolabeled OTSA101 in a Synovial Sarcoma Mouse Model

| Treatment Group | Administered Activity | Mean Tumor Volume Change (Day 28 post-injection) | Median Survival (days) | Complete Response |

| Control (Unlabeled OTSA101) | 0 MBq | >1000% increase | 21 | 0/5 |

| ⁹⁰Y-labeled OTSA101 | 1.85 MBq | ~200% increase | 45 | 0/5 |

| ²²⁵Ac-labeled OTSA101 | 0.01 MBq | Complete Regression | Not reached | 3/5 (60%)[2] |

The study demonstrated that while ⁹⁰Y-OTSA101 significantly delayed tumor growth compared to the control group, the alpha-emitter ²²⁵Ac-OTSA101 induced complete tumor regression in a majority of the animals, suggesting a potentially higher therapeutic potency for alpha-radioimmunotherapy in this setting.[2]

Biodistribution and Dosimetry

Biodistribution studies using ¹¹¹In-labeled OTSA101 as an imaging surrogate were performed in tumor-bearing mice to estimate the radiation absorbed doses for ⁹⁰Y-OTSA101.

Table 2: Estimated Absorbed Radiation Doses of ⁹⁰Y-OTSA101 in a Synovial Sarcoma Mouse Model

| Organ/Tissue | Absorbed Dose (Gy/MBq) |

| Tumor | 8.3 |

| Blood | 1.5 |

| Liver | 1.2 |

| Spleen | 0.8 |

| Kidneys | 0.7 |

| Lungs | 0.6 |

| Bone Marrow | 0.5 |

Data derived from a preclinical study and represent estimated values.

These preclinical data indicated a favorable biodistribution profile, with high tumor uptake and lower accumulation in major organs, supporting the progression to clinical trials.

Experimental Protocols

The humanized chimeric anti-FZD10 antibody, OTSA101, was conjugated with the chelator p-SCN-Bn-DTPA. For radiolabeling, ⁹⁰YCl₃ in 0.5 M acetate buffer (pH 6.0) was added to the DOTA-conjugated antibody and incubated. The resulting ⁹⁰Y-OTSA101 was purified to remove free ⁹⁰Y.

Female nude mice were subcutaneously inoculated with SYO-1 human synovial sarcoma cells. Once tumors reached a specified volume, mice were intravenously injected with ⁹⁰Y-OTSA101. Tumor growth and body weight were monitored regularly.

Caption: Experimental workflow for preclinical radioimmunotherapy studies.

Clinical Studies

A first-in-human, Phase 1 clinical trial (NCT01469975) was conducted to evaluate the biodistribution, safety, and recommended dose of ⁹⁰Y-Tabituximab this compound in patients with metastatic synovial sarcoma.[3]

Study Design

The study was a two-step trial. In the first step, patients received an imaging dose of ¹¹¹In-OTSA101 to assess biodistribution and tumor uptake via scintigraphy. Patients with sufficient tumor uptake were then eligible for the second, therapeutic step, where they were randomized to receive one of two doses of ⁹⁰Y-OTSA101.

Table 3: Phase 1 Clinical Trial of ⁹⁰Y-Tabituximab this compound (NCT01469975) - Key Parameters

| Parameter | Details |

| Patient Population | 20 patients with progressive, advanced synovial sarcoma |

| Step 1: Imaging | Intravenous injection of 187 MBq of ¹¹¹In-OTSA-101 |

| Whole-body planar and SPECT-CT scintigraphy performed up to 144 hours post-injection | |

| Step 2: Therapy | Patients with significant tumor uptake randomized to: |

| Arm A: 370 MBq of ⁹⁰Y-OTSA-101 | |

| Arm B: 1110 MBq of ⁹⁰Y-OTSA-101 | |

| Primary Endpoints | Rate of limiting events (unacceptable biodistribution), safety, and determination of the recommended dose. |

Clinical Outcomes

Biodistribution and Tumor Uptake: All patients demonstrated uptake of ¹¹¹In-OTSA-101 in at least one tumor lesion, confirming the feasibility of targeting FZD10 in this patient population. However, tumor uptake was heterogeneous. Ten of the twenty patients showed sufficient tumor uptake to proceed to the therapeutic phase. Liver uptake was observed to be intense, but the estimated absorbed dose to the liver was calculated to be less than 20 Gy for all patients.

Safety and Tolerability: The most common Grade ≥ 3 adverse events were reversible hematological toxicities, which were more frequent in the higher dose arm (Arm B).

Efficacy: No objective responses (complete or partial responses) were observed in this Phase 1 study. The best response was stable disease in 3 out of 8 treated patients, with one patient maintaining stable disease for up to 21 weeks.

Table 4: Summary of Phase 1 Clinical Trial Results (NCT01469975)

| Outcome | Result |

| Number of Patients Enrolled | 20 |

| Patients with Sufficient Tumor Uptake | 10 (50%) |

| Patients Treated with ⁹⁰Y-OTSA-101 | 8 |

| Recommended Dose for Further Studies | 1110 MBq of ⁹⁰Y-OTSA-101 |

| Best Overall Response | Stable Disease (3/8 patients) |

| Most Common Grade ≥ 3 Adverse Events | Reversible hematological disorders |

Experimental Protocol: Clinical

Patients with a confirmed diagnosis of progressive, advanced synovial sarcoma were enrolled. Following informed consent, they received an intravenous infusion of 187 MBq of ¹¹¹In-OTSA-101. A series of whole-body planar and SPECT/CT scans were acquired at multiple time points post-injection to determine the biodistribution and calculate dosimetry.

Eligible patients with adequate tumor uptake and acceptable dosimetry predictions were randomized to receive a therapeutic dose of either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101 administered as an intravenous infusion. Patients were monitored for adverse events, and tumor response was evaluated using RECIST criteria.

Caption: Workflow of the Phase 1 clinical trial of ⁹⁰Y-Tabituximab this compound.

Conclusion and Future Directions

Yttrium-90 Tabituximab this compound represents a promising, targeted approach to the treatment of synovial sarcoma, a rare and often aggressive cancer. The integration of the chelating agent, this compound (DTPA), is fundamental to the stable conjugation of the therapeutic radioisotope, Yttrium-90, to the FZD10-targeting antibody, tabituximab. Preclinical studies have demonstrated significant anti-tumor activity and a favorable biodistribution profile. The first-in-human Phase 1 clinical trial has established the feasibility and safety of this radioimmunotherapeutic agent, with some evidence of disease stabilization.

Future research will likely focus on several key areas. The promising preclinical results with the alpha-emitter, ²²⁵Ac, suggest that exploring alpha-radioimmunotherapy with OTSA101 in a clinical setting could lead to enhanced therapeutic efficacy. Additionally, combination therapies, where ⁹⁰Y-Tabituximab this compound is used alongside other systemic treatments such as chemotherapy or other targeted agents, may offer synergistic effects and improve patient outcomes. Further optimization of patient selection, potentially through more quantitative FZD10 expression analysis, could also enhance the clinical benefit of this targeted radiotherapy. The continued development of this compound-containing radioimmunoconjugates holds significant potential for advancing the treatment landscape for synovial sarcoma and other FZD10-expressing malignancies.

References

- 1. Evaluation of Efficacy of Radioimmunotherapy with 90Y-Labeled Fully Human Anti-Transferrin Receptor Monoclonal Antibody in Pancreatic Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FZD10‐targeted α‐radioimmunotherapy with 225Ac‐labeled OTSA101 achieves complete remission in a synovial sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A first-in-human study investigating biodistribution, safety and recommended dose of a new radiolabeled MAb targeting FZD10 in metastatic synovial sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Targeting Frizzled Homolog 10: A Technical Deep Dive into the Discovery and Development of Tabituximab Barzuxetan

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery and development of Tabituximab Barzuxetan (formerly OTSA-101-DTPA), a promising radioimmunoconjugate for the treatment of synovial sarcoma. This document details the scientific rationale, preclinical and clinical development, and the intricate molecular pathways underpinning its mechanism of action.

Introduction: Identifying a Novel Target in Synovial Sarcoma

Synovial sarcoma is a rare and aggressive soft tissue cancer with limited treatment options in advanced stages. The discovery of Tabituximab this compound was predicated on the identification of a highly specific cell surface target, Frizzled Homolog 10 (FZD10). FZD10, a receptor in the Wnt signaling pathway, is significantly overexpressed in synovial sarcoma tissues while being largely absent in normal adult tissues, making it an ideal candidate for targeted therapy.[1] The therapeutic strategy involves a humanized monoclonal antibody, Tabituximab, which specifically binds to FZD10. This antibody is conjugated to a chelating agent, this compound (a derivative of DTPA), which securely holds the radioisotope Yttrium-90 (⁹⁰Y).[1] This radioimmunoconjugate, Tabituximab this compound, delivers a cytotoxic dose of beta radiation directly to the tumor cells, minimizing off-target toxicity.[1]

Preclinical Development: From Benchtop to Animal Models

The preclinical development of Tabituximab this compound involved a rigorous evaluation of its binding characteristics, in vitro efficacy, and in vivo anti-tumor activity.

Antibody Binding and In Vitro Studies

Initial studies focused on the binding affinity and specificity of the anti-FZD10 antibody, OTSA101. Competitive inhibition and cell binding assays demonstrated high-affinity binding to FZD10-expressing synovial sarcoma cells.[2][3] The conjugation of the chelator was optimized to have a minimal impact on the antibody's binding affinity, with DOTAGA conjugation showing the least effect.

While the non-radiolabeled OTSA101 antibody exhibited only weak antagonistic activity on its own, its primary role is to act as a delivery vehicle for the radioisotope. The mechanism of action is primarily driven by the cytotoxic effects of the delivered radiation. Antibody-Dependent Cellular Cytotoxicity (ADCC) is also a potential secondary mechanism of action.

Table 1: Preclinical Efficacy of Tabituximab this compound (⁹⁰Y-OTSA101) and a Related α-emitter Conjugate (²²⁵Ac-OTSA101)

| Parameter | ⁹⁰Y-OTSA101 | ²²⁵Ac-OTSA101 | Source |

| Tumor Growth Inhibition | Decreased tumor volume and prolonged survival | Decreased tumor volume and prolonged survival | |

| Complete Response Rate (in mice) | Not Reported | 60% | |

| Mechanism of Cell Death | Not specified | Induced a larger amount of necrosis and apoptosis compared to ⁹⁰Y-OTSA101 |

In Vivo Efficacy in Animal Models

In vivo studies using mouse xenograft models of synovial sarcoma demonstrated the potent anti-tumor activity of radiolabeled OTSA101. Both ⁹⁰Y-labeled and Actinium-225 (²²⁵Ac)-labeled OTSA101 led to a significant decrease in tumor volume and prolonged survival of the animals. Notably, the alpha-emitter conjugate, ²²⁵Ac-OTSA101, achieved a complete response in 60% of the treated mice.

Clinical Development: First-in-Human Trials

The promising preclinical data led to the initiation of a first-in-human Phase I clinical trial (NCT01469975) to evaluate the safety, biodistribution, and preliminary efficacy of Tabituximab this compound in patients with advanced synovial sarcoma.

Study Design and Patient Population

The clinical trial enrolled 20 patients with progressive, advanced synovial sarcoma. The study was conducted in two parts: an imaging phase with Indium-111 (¹¹¹In)-labeled OTSA101 to assess biodistribution and tumor uptake, followed by a therapeutic phase with ⁹⁰Y-OTSA101.

Pharmacokinetics and Biodistribution

Pharmacokinetic analyses were performed at multiple time points after the infusion of ¹¹¹In-OTSA-101. Biodistribution was evaluated using whole-body planar scintigraphy and SPECT/CT imaging. The images showed physiological uptake of the radioimmunoconjugate primarily in the liver, with lower levels in the blood pool, spleen, and kidneys. Importantly, tumor uptake was observed in all patients.

Table 2: Phase I Clinical Trial of Tabituximab this compound (NCT01469975) - Key Parameters

| Parameter | Value | Source |

| Number of Patients Enrolled | 20 | |

| Imaging Agent | ¹¹¹In-OTSA-101 | |

| Therapeutic Agent | ⁹⁰Y-OTSA-101 | |

| Recommended Dose for Further Investigation | 1110 MBq of ⁹⁰Y-OTSA-101 | |

| Objective Response Rate | 0% | |

| Best Response | Stable Disease in 3/8 treated patients |

Efficacy and Safety

In the therapeutic phase, patients received either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101. While no objective tumor responses were observed, stable disease was achieved in 3 out of 8 treated patients. The recommended dose for future studies was determined to be 1110 MBq of ⁹⁰Y-OTSA-101. The primary dose-limiting toxicities were reversible hematological adverse events.

Mechanism of Action: The FZD10 Signaling Pathway

Tabituximab this compound's therapeutic effect is mediated by the targeted delivery of radiation. However, understanding the underlying biology of its target, FZD10, is crucial. In synovial sarcoma, FZD10 is involved in the non-canonical Wnt signaling pathway, specifically the Dvl-Rac1-JNK cascade. Activation of this pathway is implicated in cell survival and growth.

The binding of Tabituximab to FZD10, in addition to delivering a radioactive payload, may also interfere with this signaling pathway, contributing to its anti-tumor effect.

Caption: FZD10 signaling pathway in synovial sarcoma and the mechanism of action of Tabituximab this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the development of Tabituximab this compound.

Preclinical Experimental Workflow

The preclinical evaluation followed a systematic workflow to establish the proof-of-concept for Tabituximab this compound.

Caption: A schematic overview of the preclinical development workflow for Tabituximab this compound.

Methodology for ¹¹¹In-OTSA-101 SPECT/CT Imaging in Patients

-

Radiolabeling: OTSA-101-DTPA was radiolabeled with Indium-111.

-

Administration: Patients received an intravenous injection of 187 MBq of ¹¹¹In-OTSA-101.

-

Imaging Acquisition: Whole-body planar and SPECT/CT scans were performed at multiple time points post-injection (e.g., 1, 24, 48, 72, and 144 hours).

-

Image Analysis: Tumor uptake was assessed visually and semi-quantitatively to determine the biodistribution and dosimetry.

Methodology for Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

-

Effector Cells: Natural Killer (NK) cells are typically used as effector cells.

-

Target Cells: FZD10-expressing synovial sarcoma cells are used as target cells.

-

Antibody: Tabituximab (non-radiolabeled OTSA101) is added at various concentrations.

-

Assay Principle: The assay measures the lysis of target cells by NK cells, which is triggered by the binding of the antibody to both the target cells (via FZD10) and the NK cells (via Fc receptors).

-

Readout: Cell lysis is quantified using methods such as chromium-51 (B80572) release assays or flow cytometry-based assays.

Conclusion and Future Directions

Tabituximab this compound represents a significant advancement in the targeted therapy of synovial sarcoma. Its development highlights the power of identifying tumor-specific antigens and leveraging them for the precise delivery of cytotoxic agents. The Phase I clinical trial has established a recommended dose and demonstrated a manageable safety profile. While objective responses were not observed in this initial study, the finding of stable disease in a heavily pre-treated patient population is encouraging.

Future research may focus on combination therapies, exploring the synergy of Tabituximab this compound with other treatment modalities. Furthermore, the use of alpha-emitters like Actinium-225, which showed superior efficacy in preclinical models, warrants further investigation in the clinical setting. The continued development of FZD10-targeted therapies holds promise for improving outcomes for patients with synovial sarcoma.

References

The Nexus of Targeting Frizzled Homolog 10: A Technical Deep Dive into the Discovery and Development of Tabituximab Barzuxetan

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the discovery and development of Tabituximab Barzuxetan (formerly OTSA-101-DTPA), a promising radioimmunoconjugate for the treatment of synovial sarcoma. This document details the scientific rationale, preclinical and clinical development, and the intricate molecular pathways underpinning its mechanism of action.

Introduction: Identifying a Novel Target in Synovial Sarcoma

Synovial sarcoma is a rare and aggressive soft tissue cancer with limited treatment options in advanced stages. The discovery of Tabituximab this compound was predicated on the identification of a highly specific cell surface target, Frizzled Homolog 10 (FZD10). FZD10, a receptor in the Wnt signaling pathway, is significantly overexpressed in synovial sarcoma tissues while being largely absent in normal adult tissues, making it an ideal candidate for targeted therapy.[1] The therapeutic strategy involves a humanized monoclonal antibody, Tabituximab, which specifically binds to FZD10. This antibody is conjugated to a chelating agent, this compound (a derivative of DTPA), which securely holds the radioisotope Yttrium-90 (⁹⁰Y).[1] This radioimmunoconjugate, Tabituximab this compound, delivers a cytotoxic dose of beta radiation directly to the tumor cells, minimizing off-target toxicity.[1]

Preclinical Development: From Benchtop to Animal Models

The preclinical development of Tabituximab this compound involved a rigorous evaluation of its binding characteristics, in vitro efficacy, and in vivo anti-tumor activity.

Antibody Binding and In Vitro Studies

Initial studies focused on the binding affinity and specificity of the anti-FZD10 antibody, OTSA101. Competitive inhibition and cell binding assays demonstrated high-affinity binding to FZD10-expressing synovial sarcoma cells.[2][3] The conjugation of the chelator was optimized to have a minimal impact on the antibody's binding affinity, with DOTAGA conjugation showing the least effect.

While the non-radiolabeled OTSA101 antibody exhibited only weak antagonistic activity on its own, its primary role is to act as a delivery vehicle for the radioisotope. The mechanism of action is primarily driven by the cytotoxic effects of the delivered radiation. Antibody-Dependent Cellular Cytotoxicity (ADCC) is also a potential secondary mechanism of action.

Table 1: Preclinical Efficacy of Tabituximab this compound (⁹⁰Y-OTSA101) and a Related α-emitter Conjugate (²²⁵Ac-OTSA101)

| Parameter | ⁹⁰Y-OTSA101 | ²²⁵Ac-OTSA101 | Source |

| Tumor Growth Inhibition | Decreased tumor volume and prolonged survival | Decreased tumor volume and prolonged survival | |

| Complete Response Rate (in mice) | Not Reported | 60% | |

| Mechanism of Cell Death | Not specified | Induced a larger amount of necrosis and apoptosis compared to ⁹⁰Y-OTSA101 |

In Vivo Efficacy in Animal Models

In vivo studies using mouse xenograft models of synovial sarcoma demonstrated the potent anti-tumor activity of radiolabeled OTSA101. Both ⁹⁰Y-labeled and Actinium-225 (²²⁵Ac)-labeled OTSA101 led to a significant decrease in tumor volume and prolonged survival of the animals. Notably, the alpha-emitter conjugate, ²²⁵Ac-OTSA101, achieved a complete response in 60% of the treated mice.

Clinical Development: First-in-Human Trials

The promising preclinical data led to the initiation of a first-in-human Phase I clinical trial (NCT01469975) to evaluate the safety, biodistribution, and preliminary efficacy of Tabituximab this compound in patients with advanced synovial sarcoma.

Study Design and Patient Population

The clinical trial enrolled 20 patients with progressive, advanced synovial sarcoma. The study was conducted in two parts: an imaging phase with Indium-111 (¹¹¹In)-labeled OTSA101 to assess biodistribution and tumor uptake, followed by a therapeutic phase with ⁹⁰Y-OTSA101.

Pharmacokinetics and Biodistribution

Pharmacokinetic analyses were performed at multiple time points after the infusion of ¹¹¹In-OTSA-101. Biodistribution was evaluated using whole-body planar scintigraphy and SPECT/CT imaging. The images showed physiological uptake of the radioimmunoconjugate primarily in the liver, with lower levels in the blood pool, spleen, and kidneys. Importantly, tumor uptake was observed in all patients.

Table 2: Phase I Clinical Trial of Tabituximab this compound (NCT01469975) - Key Parameters

| Parameter | Value | Source |

| Number of Patients Enrolled | 20 | |

| Imaging Agent | ¹¹¹In-OTSA-101 | |

| Therapeutic Agent | ⁹⁰Y-OTSA-101 | |

| Recommended Dose for Further Investigation | 1110 MBq of ⁹⁰Y-OTSA-101 | |

| Objective Response Rate | 0% | |

| Best Response | Stable Disease in 3/8 treated patients |

Efficacy and Safety

In the therapeutic phase, patients received either 370 MBq or 1110 MBq of ⁹⁰Y-OTSA-101. While no objective tumor responses were observed, stable disease was achieved in 3 out of 8 treated patients. The recommended dose for future studies was determined to be 1110 MBq of ⁹⁰Y-OTSA-101. The primary dose-limiting toxicities were reversible hematological adverse events.

Mechanism of Action: The FZD10 Signaling Pathway

Tabituximab this compound's therapeutic effect is mediated by the targeted delivery of radiation. However, understanding the underlying biology of its target, FZD10, is crucial. In synovial sarcoma, FZD10 is involved in the non-canonical Wnt signaling pathway, specifically the Dvl-Rac1-JNK cascade. Activation of this pathway is implicated in cell survival and growth.

The binding of Tabituximab to FZD10, in addition to delivering a radioactive payload, may also interfere with this signaling pathway, contributing to its anti-tumor effect.

Caption: FZD10 signaling pathway in synovial sarcoma and the mechanism of action of Tabituximab this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the development of Tabituximab this compound.

Preclinical Experimental Workflow

The preclinical evaluation followed a systematic workflow to establish the proof-of-concept for Tabituximab this compound.

Caption: A schematic overview of the preclinical development workflow for Tabituximab this compound.

Methodology for ¹¹¹In-OTSA-101 SPECT/CT Imaging in Patients

-

Radiolabeling: OTSA-101-DTPA was radiolabeled with Indium-111.

-

Administration: Patients received an intravenous injection of 187 MBq of ¹¹¹In-OTSA-101.

-

Imaging Acquisition: Whole-body planar and SPECT/CT scans were performed at multiple time points post-injection (e.g., 1, 24, 48, 72, and 144 hours).

-

Image Analysis: Tumor uptake was assessed visually and semi-quantitatively to determine the biodistribution and dosimetry.

Methodology for Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

-

Effector Cells: Natural Killer (NK) cells are typically used as effector cells.

-

Target Cells: FZD10-expressing synovial sarcoma cells are used as target cells.

-

Antibody: Tabituximab (non-radiolabeled OTSA101) is added at various concentrations.

-

Assay Principle: The assay measures the lysis of target cells by NK cells, which is triggered by the binding of the antibody to both the target cells (via FZD10) and the NK cells (via Fc receptors).

-

Readout: Cell lysis is quantified using methods such as chromium-51 release assays or flow cytometry-based assays.

Conclusion and Future Directions